Product packaging for Homoalanosine(Cat. No.:CAS No. 24638-77-5)

Homoalanosine

Cat. No.: B12084202
CAS No.: 24638-77-5
M. Wt: 163.13 g/mol
InChI Key: RMTXCTHJOJRMCZ-SREVYHEPSA-N
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Description

Historical Discovery and Isolation of Homoalanosine

This compound was first identified as a synthetic chemical with noted insecticidal and antimicrobial properties. sciforum.netsemanticscholar.org Its journey as a natural product began when researchers at Sumitomo isolated it from the culture of Streptomyces galilaeus. sciforum.netsemanticscholar.org This discovery was prompted by the observation of its phytotoxic, or herbicidal, properties. semanticscholar.orgepri.com

The isolation of this compound from a soil isolate, designated SC-1688 and classified as Streptomyces galilaeus, was a key step in understanding its natural origins. researchgate.netjst.go.jp The process involved culturing the microorganism and then isolating the compound from the culture filtrate. researchgate.netjst.go.jp Further analysis, including spectral and biological data, led to the determination of its chemical structure as L-2-amino-4-nitrosohydroxyaminobutyric acid. epri.comresearchgate.netjst.go.jp This discovery highlighted the potential of microorganisms, particularly actinomycetes like Streptomyces, as a source of novel bioactive compounds. asm.organnualreviews.org

Classification and Structural Context within Amino Acid Derivatives

This compound is classified as a non-proteinogenic L-α-amino acid. nih.govebi.ac.uk Its structure is unique, featuring a nitrosohydroxyamino group attached to the amino acid backbone. epri.comresearchgate.netjst.go.jp This functional group is a key feature that distinguishes it from common amino acids and is central to its biological activity.

The chemical name for this compound is (3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium. nih.gov It is considered an antimetabolite of L-aspartic acid and L-glutamic acid, meaning it can interfere with the metabolic pathways involving these essential amino acids. sciforum.netsemanticscholar.orgresearchgate.net This antimetabolite nature is a crucial aspect of its mechanism of action.

Below is a table detailing key structural information for this compound.

PropertyValue
IUPAC Name [(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium nih.gov
Molecular Formula C4H9N3O4 nih.govebi.ac.uk
Molecular Weight 163.13 g/mol nih.gov
Canonical SMILES C(CN+[O-])C@@HN nih.gov
InChI Key RMTXCTHJOJRMCZ-VKHMYHEASA-N nih.govebi.ac.uk
CAS Number Not explicitly found in search results.

Table 1: Structural and Chemical Data for this compound.

Broader Research Significance of this compound as a Bioactive Natural Product

The discovery of this compound has had a significant impact on several areas of research, underscoring the importance of exploring natural products for novel bioactive compounds. frontiersin.orgmedinadiscovery.comresearchgate.net Its diverse biological activities have made it a valuable molecule for scientific investigation.

Initially recognized for its insecticidal and antimicrobial activities, further research revealed potent herbicidal properties. sciforum.netepri.com In paddy fields, it was shown to control weeds effectively. sciforum.net This systemic herbicidal activity, where the compound is translocated within the plant to inhibit the growth of roots and buds, makes it a promising candidate for agricultural applications. researchgate.netjst.go.jp

Beyond its agricultural potential, this compound's role as an antimetabolite has drawn interest in biomedical research. researchgate.net The ability of natural products to serve as lead compounds for drug discovery is well-established, and this compound's unique structure and mechanism of action make it a compelling subject for further investigation in this area. nih.govrsc.org The study of such bioactive natural products contributes to a deeper understanding of biochemical pathways and can pave the way for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O4 B12084202 Homoalanosine CAS No. 24638-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24638-77-5

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6-

InChI Key

RMTXCTHJOJRMCZ-SREVYHEPSA-N

Isomeric SMILES

C(C/[N+](=N/O)/[O-])C(C(=O)O)N

Canonical SMILES

C(C[N+](=NO)[O-])C(C(=O)O)N

Origin of Product

United States

Microbial Origin, Isolation, and Structural Characterization of Homoalanosine

The journey of Homoalanosine from a natural product to a characterized chemical entity is a testament to the advancements in microbiology and analytical chemistry. The discovery and subsequent study of this compound are rooted in the exploration of microbial diversity for novel bioactive molecules.

Producer Organism Identification and Characterization Studies: Streptomyces galilaeus as a Primary Source

Initial research identified the soil bacterium Streptomyces galilaeus as a primary producer of this compound. Strains of this species, such as Streptomyces galilaeus strain SC-1688, were found to secrete the compound into their fermentation broth. The characterization of these producer strains is fundamental to understanding and optimizing the production of this compound.

Morphological and biochemical studies of Streptomyces galilaeus reveal characteristics typical of the genus. These Gram-positive bacteria are known for their filamentous growth, forming a complex network of mycelia. On agar (B569324) plates, they often exhibit a chalky appearance due to the formation of aerial mycelia and spores. The production of pigments is also a common trait among Streptomyces species. For instance, the Streptomyces galilaeus strain ATCC 31133 is characterized by its pinkish-orange aerial mycelia and the production of a brown diffusible pigment.

Biochemical characterization involves a series of tests to determine the metabolic capabilities of the microorganism. These tests typically assess the utilization of different carbon and nitrogen sources, the production of extracellular enzymes, and resistance to various antibiotics. Such studies are crucial for developing optimal fermentation media and conditions for maximizing the yield of this compound.

Below is a representative table summarizing the general morphological and biochemical characteristics of Streptomyces galilaeus.

CharacteristicDescription
Gram Stain Positive
Morphology Filamentous bacteria with aerial and substrate mycelia
Spore Formation Produces spores on aerial mycelia
Pigment Production Varies by strain; some produce diffusible pigments
Carbon Source Utilization Utilizes a wide range of carbohydrates
Enzyme Production Produces various extracellular enzymes (e.g., amylase, protease)
Optimal Growth Temperature Typically mesophilic (25-35°C)
Optimal pH Neutral to slightly alkaline

Investigation of Other Microbiological Producers (e.g., Streptomyces bobili)

Further taxonomic studies have led to a re-evaluation of the classification of Streptomyces galilaeus. It has been proposed that Streptomyces galilaeus is a later heterotypic synonym of Streptomyces bobili. This reclassification implies that strains previously identified as S. galilaeus that produce this compound are now considered to be strains of S. bobili. This highlights the dynamic nature of bacterial taxonomy and the importance of ongoing research to accurately identify microbial sources of valuable compounds. To date, published research has primarily focused on strains identified as S. galilaeus as the source of this compound, with the understanding that these may be reclassified as S. bobili.

Methodologies for this compound Isolation and Purification in Research

The extraction and purification of this compound from the fermentation broth of Streptomyces is a multi-step process designed to isolate the compound of interest from a complex mixture of other metabolites, proteins, and cellular debris.

The initial step typically involves the separation of the microbial biomass from the culture supernatant, which contains the secreted this compound. This is usually achieved through centrifugation or filtration. The resulting cell-free supernatant is then subjected to various chromatographic techniques to purify the target compound.

A general workflow for the isolation and purification of this compound is outlined below:

StepTechniquePurpose
1. Fermentation Broth Clarification Centrifugation or FiltrationRemoval of microbial cells and large debris
2. Initial Purification Ion-exchange chromatographySeparation based on the charge of the molecule
3. Intermediate Purification Adsorption chromatography (e.g., on activated carbon or resin)Further removal of impurities based on polarity
4. Final Purification Gel filtration chromatography or Preparative High-Performance Liquid Chromatography (HPLC)Separation based on size or high-resolution separation based on polarity
5. Crystallization Slow evaporation or solvent precipitationTo obtain the pure compound in crystalline form

The choice of specific chromatographic resins and solvent systems is critical and is often optimized based on the physicochemical properties of this compound, such as its polarity, charge, and molecular weight.

Advanced Analytical Techniques for this compound Structure Elucidation

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound. Fragmentation analysis within the mass spectrometer can also provide clues about the different functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the structure of this compound.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment.

¹³C NMR spectroscopy reveals the number and types of carbon atoms present.

Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.

The combined data from these analytical techniques provides the unambiguous structural assignment of this compound.

Below is a table summarizing the key analytical techniques and the information they provide for the structural elucidation of this compound.

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition
¹H Nuclear Magnetic Resonance (NMR) Number and chemical environment of hydrogen atoms
¹³C Nuclear Magnetic Resonance (NMR) Number and type of carbon atoms
2D NMR (COSY, HMQC, HMBC) Connectivity between atoms (C-H, C-C, etc.)

Elucidation of Homoalanosine S Molecular and Cellular Mechanisms of Action

Antimetabolic Interactions and Metabolic Pathway Disruptions

As an antimetabolite, homoalanosine interferes with normal metabolic processes by mimicking naturally occurring molecules. Its primary mode of action involves the disruption of essential biosynthetic pathways.

L-Homoalanosine functions as an antagonist of aspartic acid and/or glutamic acid. annualreviews.org These amino acids are central to numerous metabolic functions. Aspartate, for instance, is a precursor for several other amino acids—including asparagine, methionine, threonine, and lysine—and is essential for pyrimidine (B1678525) and purine (B94841) synthesis. nih.gov Glutamate (B1630785) is a key nitrogen donor in cells and a precursor for other amino acids and polyamines. nih.gov

By acting as a competitive antagonist, this compound likely competes with aspartate or glutamate for the active site of enzymes involved in their respective biosynthetic pathways. khanacademy.orgsci-hub.se The biosynthesis of the aspartate family of amino acids, for example, begins with the phosphorylation of aspartate by the enzyme aspartokinase. wikipedia.org Inhibition at this or subsequent steps would block the production of several essential amino acids. This antagonism disrupts the normal synthesis of these crucial building blocks, leading to metabolic insufficiency within the cell.

The disruption of amino acid biosynthesis has significant downstream consequences, particularly for nucleic acid metabolism and, subsequently, cellular proliferation. Aspartate is a direct precursor in the de novo synthesis of purine and pyrimidine nucleotides, the fundamental components of DNA and RNA. nih.gov Inhibitors of nucleic acid synthesis can be categorized into those that block the formation of nucleotide precursors and those that inhibit the polymerization process itself. creative-biolabs.comwikipedia.org

By interfering with aspartate availability, this compound's activity can lead to a reduction in the cellular pool of nucleotides. A shortage of these essential building blocks directly impairs DNA replication and RNA transcription. uobabylon.edu.iq This inhibition of nucleic acid synthesis ultimately halts the cell cycle and prevents cellular proliferation, a mechanism that is foundational to the activity of many antimetabolite compounds. uobabylon.edu.iq

Identification and Characterization of Specific Biological Targets

Identifying the precise molecular targets of this compound and characterizing the nature of the interaction are key to understanding its biological effects.

The action of this compound as an aspartate and/or glutamate antagonist suggests a mechanism of competitive inhibition. annualreviews.org In competitive inhibition, the inhibitor molecule structurally resembles the substrate and binds reversibly to the active site of an enzyme, preventing the substrate from binding. khanacademy.orgsci-hub.se

This mode of inhibition has characteristic kinetic effects. A competitive inhibitor increases the apparent Michaelis constant (KM) of the enzyme, meaning a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (Vmax). khanacademy.orgpressbooks.pub However, the Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate, which can outcompete the inhibitor for binding to the enzyme's active site. khanacademy.orgsci-hub.se

Table 1: Kinetic Effects of Competitive Inhibition

Kinetic Parameter Effect of Competitive Inhibitor Rationale
Vmax Unchanged At very high substrate concentrations, the substrate successfully outcompetes the inhibitor for the enzyme's active site, allowing the reaction to reach its normal maximum velocity. khanacademy.org

| KM | Increases | The inhibitor's presence means a higher substrate concentration is needed to ensure that half of the enzyme's active sites are occupied by the substrate, thus increasing the apparent KM. pressbooks.pub |

The primary interaction of this compound within the cell is with the specific enzyme(s) it inhibits in the amino acid biosynthetic pathways. As a small molecule antimetabolite, its interaction is highly targeted toward the active site of its target enzyme. The effectiveness of such an interaction depends on the structural similarity between this compound and the natural substrate (aspartate or glutamate), allowing it to fit into the catalytic site and block access. Beyond this specific enzyme-inhibitor interaction, direct interactions with other large cellular macromolecules, such as nucleic acids or structural proteins, have not been characterized.

Comparative Mechanistic Studies with Structurally Related Antimetabolites (e.g., Alanosine)

Comparing this compound to its close structural analogue, L-alanosine, provides further insight into its probable mechanism of action. L-Homoalanosine is considered a synthetic analogue of L-alanosine. annualreviews.org

L-alanosine is a well-studied antimetabolite that functions as an inhibitor of de novo purine biosynthesis. researchgate.netcancer.gov Its mechanism is highly specific: alanosine itself is not the primary inhibitor. Instead, it is metabolized within the cell into a derivative that potently inhibits adenylosuccinate synthetase. researchgate.netcancer.gov This enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine (B11128) monophosphate (AMP). cancer.gov By blocking this enzyme, alanosine depletes the cell of adenine (B156593) nucleotides, thereby inhibiting DNA and RNA synthesis. nih.gov

Table 2: Comparison of this compound and Alanosine

Feature This compound Alanosine
Chemical Nature L-2-amino-4-nitrosohydroxyaminobutyric acid. researchgate.net L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid. wikipedia.org
Primary Reported Mechanism Antagonist of aspartic acid and/or glutamic acid. annualreviews.org Inhibitor of adenylosuccinate synthetase. cancer.gov
Metabolic Pathway Disrupted Amino acid biosynthesis. annualreviews.org De novo purine biosynthesis. researchgate.net

| Downstream Effect | Implied inhibition of nucleic acid synthesis due to precursor depletion. | Inhibition of adenine and guanine (B1146940) biosynthesis, leading to suppressed DNA and RNA synthesis. nih.gov |

Biosynthetic Pathways and Heterologous Production of Homoalanosine

Investigation of Natural Biosynthetic Routes in Native Producers

Homoalanosine, with the chemical structure L-2-amino-4-nitrosohydroxyaminobutyric acid, is a natural product isolated from soil bacteria such as Streptomyces galilaeus and Streptomyces bobili. nih.gov It functions as an antimetabolite of the amino acids L-aspartic acid and L-glutamic acid. sciforum.netannualreviews.org While the producing organisms have been identified, the precise genetic and enzymatic pathways responsible for its creation are not yet fully elucidated.

Enzymatic Steps and Gene Cluster Identification

The biosynthesis of secondary metabolites like this compound originates from intermediates of primary metabolism. annualreviews.org Given its structure as a non-proteinogenic amino acid, its backbone is likely derived from the aspartate family of amino acids. However, the specific biosynthetic gene cluster (BGC) encoding the enzymes for this compound synthesis has not been definitively identified in the scientific literature.

The process of identifying such a BGC typically involves genome mining of the producing organism, S. galilaeus. unh.edu Researchers use bioinformatics tools like antiSMASH to scan the genome for clusters of genes predicted to be involved in secondary metabolism. unh.edugithub.io Often, genes encoding specific enzyme types, such as methyltransferases or those with homology to enzymes in known amino acid pathways, can serve as beacons to locate a potential BGC. nih.gov Once a candidate cluster is found, its function must be verified, often through heterologous expression in a non-producing host to see if this compound production is activated. nih.gov While the detailed enzymatic steps are unknown, the pathway would necessarily involve the formation of the C4 amino acid backbone, followed by enzymatic steps to install the unique N-nitrosohydroxylamino group.

Precursor Feeding and Isotopic Labeling Studies

To unravel the specific building blocks of a natural product, precursor feeding and isotopic labeling studies are indispensable tools. nih.govphcogrev.com This methodology involves supplying the producing organism with a potential precursor that is labeled with a stable isotope (e.g., ¹³C or ¹⁵N). sigmaaldrich.commusechem.com The location and incorporation of these isotopes into the final this compound molecule are then tracked, typically using mass spectrometry or NMR spectroscopy, to confirm the precursor's role in the biosynthetic pathway. nih.govsigmaaldrich.com

For this compound, such studies would likely involve feeding labeled versions of the following potential precursors:

¹³C-Glucose: To trace the flow of carbon from central metabolism.

¹³C-Aspartate or ¹³C-Homoserine: To confirm the origin of the four-carbon backbone.

¹⁵N-Ammonium salts or ¹⁵N-amino acids: To determine the source of the nitrogen atoms in both the alpha-amino group and the nitrosohydroxyamino moiety.

While specific experimental results for this compound are not available, the table below illustrates a hypothetical outcome of a labeling study, assuming aspartate is the direct precursor to the C4 backbone.

Labeled Precursor FedExpected Labeled Atoms in this compoundRationale
[U-¹³C₄]AspartateAll four carbon atomsDirect incorporation of the aspartate backbone.
[¹⁵N]AspartateThe α-amino nitrogenDirect incorporation of the amino group from the precursor.
Na¹⁵NO₂One or both nitrogens in the N-nitrosohydroxylamino groupInvestigates the source of the unique functional group.

This table is illustrative and based on a hypothetical biosynthetic pathway.

Strategies for Engineered Biosynthesis and Enhanced Production

The production of non-natural or rare amino acids in industrial microbes is a significant goal of metabolic engineering and synthetic biology. nih.gov These approaches aim to construct microbial cell factories capable of high-yield production from simple feedstocks like glucose.

Metabolic Engineering of Microbial Hosts for this compound Synthesis

Metabolic engineering seeks to rationally modify an organism's existing metabolic network to overproduce a target compound. frontiersin.org For a compound like this compound, a host such as Escherichia coli would be engineered by applying several key strategies:

Enhancing Precursor Supply: The biosynthesis of this compound would require a C4 precursor from the aspartate family, such as L-aspartate or L-homoserine. nih.gov Strategies to increase the intracellular pool of these precursors include overexpressing key enzymes in the upstream pathway (e.g., phosphoenolpyruvate (B93156) carboxylase and aspartate kinase) and deleting genes of competing pathways that drain the precursor pool. nih.govnih.govembopress.org

Introducing the Biosynthetic Pathway: The (currently unknown) genes from the native producer would be introduced into the engineered host.

Blocking Degradation and Byproduct Formation: Genes responsible for the degradation of the target compound or its immediate precursors would be deleted to maximize product accumulation. nih.gov

A successful example of this approach was demonstrated in the production of the related non-natural amino acid L-homoalanine. nih.gov By engineering E. coli to overproduce threonine, which was then converted to the precursor 2-ketobutyrate, and introducing an evolved aminating enzyme, researchers achieved significant production titers. nih.gov

Engineered StrainKey Genetic ModificationsPrecursor PathwayFinal ProductTiter (g/L)Yield (g/g glucose)
Engineered E. coliOverexpression of mutant glutamate (B1630785) dehydrogenase and Bacillus subtilis threonine dehydratase; deletion of rhtAGlucose → Threonine → 2-KetobutyrateL-homoalanine5.40.18

Data adapted from research on L-homoalanine biosynthesis, a related non-natural amino acid, to illustrate the potential of metabolic engineering. nih.gov

Synthetic Biology Approaches for Pathway Reconstruction

Synthetic biology offers a "bottom-up" approach to building biosynthetic pathways, utilizing well-characterized and standardized genetic parts such as promoters, ribosome binding sites (RBSs), and terminators. frontiersin.orgnih.gov This allows for precise and tunable control over the expression of each enzyme in the pathway. frontiersin.orgillinois.edu

Key synthetic biology strategies for this compound production include:

Pathway Assembly: The entire biosynthetic pathway for this compound would be assembled from its constituent genes and regulatory elements in a plasmid or integrated into the host chromosome. frontiersin.org

Enzyme Engineering and Directed Evolution: Since native enzymes may not be optimal for high-flux pathways in a foreign host, or may not even exist for desired non-natural reactions, protein engineering is crucial. nih.gov For instance, in the synthesis of L-homoalanine, glutamate dehydrogenase was evolved to efficiently use the non-native substrate 2-ketobutyrate, a critical step for pathway viability. nih.gov

Pathway Scaffolding and Optimization: To improve efficiency and prevent the diffusion of metabolic intermediates, enzymes in a pathway can be physically co-localized on a protein or RNA scaffold. nih.gov Furthermore, dynamic regulatory circuits can be implemented to balance the metabolic burden of the pathway with the health of the host cell, optimizing production over time. frontiersin.org

Synthetic Biology ToolApplication in this compound Pathway ReconstructionReference
Standardized Genetic Parts (Promoters, RBSs)Fine-tuning the expression level of each biosynthetic enzyme to balance pathway flux and avoid bottlenecks. frontiersin.org
Directed EvolutionCreating novel enzyme variants with enhanced activity or altered substrate specificity for non-natural steps. nih.gov
DNA Assembly Methods (e.g., Gibson, Golden Gate)Rapidly constructing and testing different versions of the biosynthetic pathway. illinois.edu
Protein ScaffoldsCo-localizing pathway enzymes to increase local substrate concentration and enhance overall throughput. nih.gov

Biotransformation and Derivatization within Biosynthetic Contexts

Biotransformation is the process of using biological systems, such as microbial cells or purified enzymes, to modify a chemical compound. Within the context of biosynthesis, this can refer to the late-stage tailoring reactions that create a family of related natural products or the use of an isolated compound as a substrate for further enzymatic modification. nih.gov

For this compound, tailoring enzymes within the native Streptomyces producer likely generate analogs. In an engineered context, biotransformation could be used to create novel derivatives. For example, an engineered E. coli strain producing this compound could be further modified to express enzymes (e.g., glycosyltransferases, methyltransferases, hydroxylases) that would act upon the this compound molecule. nih.gov This strategy allows for the creation of new compounds with potentially altered or improved biological activities, a process known as biocatalytic derivatization. This approach is valuable for generating new chemical entities for pharmaceutical or agricultural applications.

Chemical Synthesis and Structural Modification of Homoalanosine Analogues

Total Synthesis Methodologies for Homoalanosine

The total synthesis of this compound, an unnatural amino acid, has been approached through various methodologies, often leveraging established principles of amino acid synthesis and employing chemoenzymatic strategies to achieve high stereoselectivity. A significant approach involves a two-step enzymatic cascade, which provides a pathway to both L- and D-enantiomers of the related compound, homoalanine, starting from the readily available natural amino acid L-methionine.

In this biocatalytic cascade, the first step is the γ-elimination of L-methionine to yield 2-oxobutyrate, a reaction catalyzed by the enzyme L-methionine γ-lyase (METase) from Fusobacterium nucleatum. The subsequent step involves the asymmetric conversion of the 2-oxobutyrate intermediate into either L- or D-homoalanine through the action of an amino acid aminotransferase. Specifically, the L-branched chain amino acid aminotransferase (eBCAT) from Escherichia coli, utilizing L-glutamate as the amino donor, produces L-homoalanine. Conversely, the D-amino acid aminotransferase (DATA) from Bacillus sp., with D-alanine as the amino donor, yields D-homoalanine. This enzymatic approach is notable for its ability to produce both enantiomers with high optical purity.

While direct total synthesis routes for this compound itself are less commonly detailed in readily available literature, the synthesis of its core amino acid structure, homoalanine, provides a foundational methodology. Chemical synthesis strategies for unnatural α-amino acids, which can be adapted for this compound, often involve the stereoselective introduction of the amino group. Modern approaches, such as photoredox-mediated C–O bond activation of aliphatic alcohols, offer a pathway to functionalized unnatural amino acids through a redox-neutral process. These methods typically use a chiral auxiliary or catalyst to control the stereochemistry at the α-carbon.

One-pot chemoenzymatic syntheses have also emerged as a powerful tool for accessing non-canonical amino acids. These methods combine the selectivity of enzymatic transformations with the versatility of chemical reactions. For instance, an enzymatic transamination to form an imine intermediate, followed by a chemical reduction, can afford the desired amino acid with excellent stereocontrol. Such strategies could be conceptually applied to the synthesis of this compound by selecting the appropriate starting materials and enzyme systems.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are crucial for understanding their biological mechanisms and for developing compounds with improved potency, selectivity, and pharmacokinetic properties. These efforts are largely guided by structure-activity relationship (SAR) studies and an exploration of the influence of stereochemistry on biological activity.

Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's chemical structure to observe the effect of these changes on its biological activity. This approach allows for the identification of key chemical moieties responsible for the desired biological effect. For amino acid analogues like this compound, SAR studies often focus on modifications to the side chain, the amino group, and the carboxylic acid group.

The analysis of SAR enables the determination of which chemical groups are essential for a molecule's interaction with its biological target. By introducing new chemical groups, medicinal chemists can alter the potency and efficacy of a bioactive compound. For example, in the context of other amino acid-derived antagonists, novel heteroaryl-bearing α-amino acids have been identified as effective replacements for existing moieties, leading to improved potency. While specific, detailed SAR studies on a wide range of this compound derivatives are not extensively documented in the public domain, the principles of SAR are fundamental to the design of any new analogues. The goal is to create a library of related compounds and test their biological effects to build a comprehensive understanding of the structural requirements for activity.

Table 1: Key Areas for SAR Studies of this compound Analogues

Molecular RegionPotential ModificationsRationale for Modification
Side Chain Alteration of length, branching, and functional groups.To probe the binding pocket of the target enzyme and optimize hydrophobic or hydrophilic interactions.
Amino Group Acylation, alkylation, or replacement with other nitrogen-containing functional groups.To investigate the importance of the primary amine for activity and to modify the compound's charge and polarity.
Carboxylic Acid Esterification, amidation, or replacement with bioisosteres.To enhance cell permeability, alter metabolic stability, and explore alternative binding interactions with the target.

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. nih.gov The three-dimensional arrangement of atoms can significantly impact a molecule's ability to bind to its biological target, as enzymes and receptors are themselves chiral and often exhibit a high degree of stereospecificity. libretexts.orglibretexts.org

For many biologically active compounds, only one enantiomer is responsible for the desired effect, while the other may be inactive or even produce undesirable side effects. libretexts.org In the case of the related compound 3-Br-acivicin, only the (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective L-amino acid transport system. nih.gov This highlights the general principle that the stereochemistry of amino acid analogues can be a key determinant of their biological activity, influencing not only target binding but also cellular uptake and metabolism.

Molecular modeling studies can provide insights into the structural and stereochemical requirements for efficient interaction with a biological target, helping to explain observed differences in the activity of various stereoisomers. nih.gov While specific studies detailing the stereochemical influence on the biological activity of a wide range of this compound derivatives are limited, the established importance of stereochemistry in drug action underscores the necessity of synthesizing and evaluating enantiomerically pure this compound analogues. nih.govlibretexts.orglibretexts.org

Utilization of this compound as a Chiral Intermediate in Academic Synthesis

Beyond its own biological properties, this compound can serve as a valuable chiral intermediate in the synthesis of more complex molecules. The inherent chirality of amino acids makes them attractive starting materials for the synthesis of optically pure compounds, including pharmaceuticals and other natural products.

While specific examples of this compound being used as a chiral intermediate in publicly documented academic syntheses are not readily found, the general utility of unnatural amino acids in this capacity is well-established. Chiral amino acids can be used to introduce stereocenters with a high degree of control, serving as a scaffold upon which to build molecular complexity. For instance, the amino and carboxylic acid groups provide convenient handles for further chemical transformations, allowing for the elongation of carbon chains, the formation of peptide bonds, and the introduction of new functional groups. The unique side chain of this compound could also be functionalized to create novel molecular architectures.

Preclinical Research Methodologies for Evaluating Homoalanosine Bioactivity

In Vitro Biological Assay Development and Implementation

In vitro assays are fundamental in the preclinical evaluation of homoalanosine, providing initial insights into its biological effects at the cellular and molecular levels. These assays are typically conducted in a controlled laboratory setting, utilizing cultured cells and purified biochemical components to assess the compound's activity.

Cell Culture Models for Phenotypic Screening

Phenotypic screening is a drug discovery paradigm that focuses on identifying compounds that induce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific molecular target. technologynetworks.com This approach is particularly valuable for discovering compounds with novel mechanisms of action. technologynetworks.com For this compound, various cell culture models are employed to evaluate its effects on cellular phenotypes such as morphology, proliferation, and viability. technologynetworks.comnih.gov

2D Monolayer Cultures: Traditional two-dimensional (2D) cell cultures, where cells are grown as a single layer on a flat surface, represent a primary tool for initial high-throughput screening. technologynetworks.com These models are well-suited for basic cytotoxicity assessments and for observing changes in cell morphology and proliferation rates upon exposure to this compound. nih.gov

3D Cell Culture Models: To better mimic the complex in vivo environment, three-dimensional (3D) cell culture models like spheroids and organoids are increasingly utilized. nuvisan.com These models provide a more physiologically relevant context by replicating tissue-like architecture and cell-cell interactions. nuvisan.com For instance, tumor spheroids can be used to assess the anti-invasive potential of this compound in a setting that simulates the tumor microenvironment. nuvisan.com Similarly, organoids, which are miniaturized, lab-grown structures that replicate the complexity of organs, can be used to study the compound's effects on specific tissue functions. nuvisan.com

Co-culture Systems: These systems involve growing two or more different cell types together to model the interactions that occur within a tissue. Co-culture models are instrumental in understanding how this compound might affect complex biological processes that rely on intercellular communication.

Induced Pluripotent Stem Cell (iPSC)-Derived Models: The use of iPSCs that are differentiated into specific cell types allows for patient-specific drug screening and disease modeling. technologynetworks.com These models can provide valuable data on how genetic background may influence the cellular response to this compound.

The following table summarizes the application of different cell culture models in the phenotypic screening of this compound:

Cell Culture ModelKey FeaturesApplication in this compound Screening
2D Monolayer Cultures Cells grow in a single layer on a flat substrate.High-throughput screening for cytotoxicity, and effects on cell proliferation and morphology. technologynetworks.comnih.gov
3D Spheroids/Organoids Cells aggregate to form 3D structures that mimic tissue architecture.Evaluation of anti-invasive properties and effects on tissue-specific functions in a more physiologically relevant context. nuvisan.com
Co-culture Systems Two or more distinct cell types are grown together.Investigation of effects on cell-cell interactions and complex biological processes.
iPSC-Derived Models Stem cells differentiated into specific, patient-derived cell types.Patient-specific efficacy and toxicity testing. technologynetworks.com

Biochemical Assays for Target Engagement and Enzyme Inhibition

Biochemical assays are crucial for elucidating the mechanism of action of this compound by directly measuring its interaction with specific molecular targets, often enzymes. These assays are performed in a cell-free system, using purified components.

Target Engagement Assays: A key aspect of preclinical evaluation is confirming that a compound interacts with its intended molecular target within a biological system. nih.govpelagobio.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to measure target engagement in situ. pelagobio.comthno.org This method is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. thno.org By heating cell lysates or intact cells treated with the compound across a range of temperatures, researchers can determine if this compound binds to and stabilizes a specific protein target. thno.org CETSA can be adapted for various sample types, including whole blood, making it a versatile tool for both preclinical and clinical studies. pelagobio.com

Enzyme Inhibition Assays: If the identified target of this compound is an enzyme, inhibition assays are performed to quantify its inhibitory potency. These assays typically measure the rate of the enzymatic reaction in the presence and absence of varying concentrations of this compound. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency. For enzymes with known substrates, a straightforward assay involves measuring the change in substrate or product levels. nih.gov

The table below outlines common biochemical assays used to study this compound:

Assay TypePrincipleKey Information Obtained
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. thno.orgDirect evidence of target engagement in a cellular context. pelagobio.comthno.org
Enzyme Inhibition Assays Measures the effect of the compound on the rate of an enzymatic reaction.Potency of inhibition (e.g., IC50 value) and mechanism of inhibition. nih.gov

In Vivo Model Systems for Efficacy Assessment

Following in vitro characterization, the bioactivity of this compound is evaluated in living organisms to understand its effects in a more complex physiological system.

Plant Physiology and Growth Inhibition Studies

The phytotoxic properties of certain compounds can be indicative of their mechanisms of action, which may be conserved across different kingdoms of life. Studies on plant models can reveal inhibitory effects on fundamental cellular processes.

Seedling Growth Assays: The effect of this compound on plant growth can be assessed by growing seedlings in a nutrient solution or on a solid medium containing the compound. nih.govfrontiersin.org Parameters such as root and shoot length, as well as fresh and dry weight, are measured to quantify growth inhibition. nih.gov For example, studies with other phytotoxic compounds have shown significant decreases in these growth parameters with increasing concentrations of the inhibitor. nih.gov

Root Meristem Analysis: The root apical meristem is a key site of cell division and is crucial for root growth. nih.gov Microscopic analysis of the root meristem can reveal defects in cell size and number, providing insights into the compound's impact on cell division and differentiation. nih.gov

Physiological Parameter Measurement: The impact of this compound on plant physiology can be further investigated by measuring various parameters. For instance, inhibition of the plasma membrane H+-ATPase, a crucial enzyme for nutrient uptake and cell expansion, can be a mechanism of growth inhibition. nih.govfrontiersin.org Assays measuring root respiration (oxygen uptake) and water uptake can also provide evidence for the disruption of essential metabolic processes in root cells. nih.gov

The following table details methods for assessing this compound's impact on plant physiology:

Study TypeParameters MeasuredPotential Insights
Seedling Growth Root and shoot length, fresh and dry weight. nih.govOverall phytotoxicity and growth inhibitory effects.
Root Meristem Analysis Cell size, cell number, and meristem organization. nih.govEffects on cell division and development.
Physiological Assays H+-ATPase activity, root respiration, water uptake. nih.govfrontiersin.orgDisruption of key metabolic and transport processes.

Microbial Growth Modulation Assays

The antimicrobial potential of this compound is evaluated by assessing its ability to inhibit or modulate the growth of various microorganisms.

Broth Microdilution Assays: This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. Bacteria are grown in a liquid broth medium containing serial dilutions of this compound. The MIC is the lowest concentration of the compound that prevents visible growth.

Agar (B569324) Diffusion Assays: In this method, a paper disk impregnated with this compound is placed on an agar plate that has been inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective, a clear zone of inhibition will form around the disk where bacterial growth has been prevented.

Automated Growth Curve Analysis: Modern microplate readers can continuously monitor microbial growth by measuring the optical density (OD) of the culture over time. bmglabtech.com This provides detailed growth curves, from which parameters like the lag phase, exponential growth rate, and carrying capacity can be derived. nih.gov Software such as AMiGA (Analysis of Microbial Growth Assays) can be used for the automated analysis of these high-throughput growth assays. nih.govgithub.com Laser nephelometry offers a highly sensitive alternative to traditional OD measurements, especially for detecting growth at low cell densities. bmglabtech.com

Below is a table summarizing common microbial growth assays:

Assay MethodPrincipleKey Parameters
Broth Microdilution Serial dilution of the compound in liquid media to find the lowest concentration that inhibits growth.Minimum Inhibitory Concentration (MIC).
Agar Diffusion Diffusion of the compound from a disk into solid media, creating a zone of growth inhibition.Zone of inhibition diameter.
Automated Growth Curve Analysis Continuous monitoring of optical density or turbidity in a microplate reader. bmglabtech.comLag phase, growth rate, carrying capacity. nih.gov

Comprehensive 'Omics' Approaches in this compound Research (e.g., Metabolomics, Proteomics)

'Omics' technologies provide a global view of the molecular changes within a biological system in response to a compound like this compound. revespcardiol.orgmdpi.com These approaches are hypothesis-free and can reveal novel mechanisms of action and biomarkers. revespcardiol.org

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov By comparing the metabolite profiles of this compound-treated and untreated samples, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov This can provide clues about its mechanism of action and downstream effects. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for metabolomic analysis. mdpi.com

Proteomics: Proteomics involves the comprehensive analysis of the entire set of proteins (the proteome) in a biological sample. nih.gov Quantitative proteomics can be used to compare the abundance of thousands of proteins between this compound-treated and control groups. wistar.org This can help to identify the direct protein targets of the compound, as well as downstream changes in protein expression that result from its activity. wistar.org For example, thermal proteome profiling (TPP), an extension of CETSA, can be used to identify protein targets on a proteome-wide scale. thno.org

The integration of metabolomics and proteomics data can provide a more complete picture of the cellular response to this compound, linking changes in protein expression and activity to alterations in metabolic pathways. revespcardiol.org

The following table provides an overview of 'omics' approaches in this compound research:

'Omics' FieldFocus of StudyPotential Discoveries
Metabolomics Global analysis of small molecule metabolites. nih.govnih.govIdentification of perturbed metabolic pathways and biomarkers of drug effect.
Proteomics Large-scale analysis of protein expression and modifications. nih.govwistar.orgIdentification of direct drug targets and downstream signaling pathways.

Research Applications and Future Translational Avenues for Homoalanosine

Agro-Biotechnology Research: Towards Sustainable Weed and Pest Management

The agricultural sector is in constant need of effective and environmentally benign solutions for weed control, particularly due to the rise of herbicide-resistant species. nih.gov Homoalanosine, a naturally derived compound, is at the forefront of research into next-generation bioherbicides.

This compound is a herbicidal antibiotic that was first isolated from the culture filtrate of a soil microorganism classified as Streptomyces galilaeus. nih.govkyushu-u.ac.jp Its discovery is part of a broader scientific effort to identify natural phytotoxins that can be developed into effective herbicides. nih.gov These biologically-sourced products are seen as a promising alternative to synthetic herbicides, offering potential for lower environmental impact and new modes of action to combat weed resistance. nih.govresearchgate.net

Research has demonstrated that this compound possesses high herbicidal activity, even at low concentrations. nih.gov It functions as a systemic herbicide; foliar application has been shown to inhibit the growth of both roots and buds in susceptible plants. nih.gov This indicates the compound is absorbed and transported throughout the plant's system. As a novel amino acid derivative, it is used in the development of advanced agrochemicals designed to target specific biochemical pathways in weeds, offering a more targeted approach to crop protection. The development of such natural herbicides is crucial for both organic and conventional agriculture, addressing the growing demand for sustainable farming practices. researchgate.netharpebio.com

A key attribute of an effective herbicide is its ability to control weeds without harming crops, a property known as selective phytotoxicity. This compound has shown notable selectivity, exhibiting high efficacy against weeds such as common cocklebur and ladysthumb, while having less impact on other tested plants. nih.gov

The precise mechanism behind this selectivity is a subject of ongoing investigation. As an amino acid derivative with the chemical structure L-2-amino-4-nitrosohydroxyaminobutyric acid, it is believed to function by inhibiting essential amino acid synthesis pathways within the plant. nih.govumn.edu By disrupting the production of amino acids, which are the fundamental building blocks for proteins, the herbicide halts plant growth and development, ultimately leading to death. umn.edu The selectivity likely arises from differences in metabolic pathways or enzyme structures between the target weeds and other plants. Understanding these specific molecular targets is a critical research goal, as it could enable the development of even more targeted and effective natural herbicides. nih.gov The phytotoxicity of such compounds can involve significant metabolic disturbances and the inhibition of crucial enzymes. frontiersin.orgnih.gov

Research FindingDescriptionSource(s)
Origin Isolated from the soil bacterium Streptomyces galilaeus (strain SC-1688). nih.govkyushu-u.ac.jp
Chemical Identity L-2-amino-4-nitrosohydroxyaminobutyric acid. nih.gov
Herbicidal Action Systemic; inhibits root and bud growth upon foliar application. nih.gov
Selectivity High activity against specific weeds, including common cocklebur and ladysthumb. nih.gov
Proposed Mechanism Acts as an amino acid synthesis inhibitor, targeting specific biochemical pathways. umn.edu

Advancements in Biotechnology and Material Science

Beyond its agricultural applications, the unique chemical properties of this compound make it a valuable tool in biotechnology and the development of novel materials.

Protein engineering is a field focused on developing valuable proteins by modifying amino acid sequences. wikipedia.org this compound, as a novel amino acid derivative, serves as a unique building block for this purpose. Researchers can incorporate this compound into the structure of enzymes to deliberately manipulate their activity and stability. This process can lead to the creation of highly efficient and robust biocatalysts for various industrial processes. amfep.org Furthermore, its integration into proteins can yield enhanced functionalities, which are critical for developing next-generation biotechnological tools like highly sensitive biosensors and advanced diagnostics.

In the realm of material science, this compound is being explored for its role in creating advanced polymers. Its incorporation into polymer chains can result in materials with superior mechanical properties, such as enhanced tensile strength and elasticity. These high-performance materials have potential applications in demanding sectors like the automotive and aerospace industries.

Crucially, this compound is also being investigated for its role in the development of biodegradable polymers. As a compound derived from a biological source, its use aligns with the growing global demand for sustainable and eco-friendly materials that can help reduce plastic pollution and support a circular economy. mdpi.com

Application AreaSpecific UsePotential BenefitSource(s)
Enzyme Engineering Incorporation into enzyme structures.Manipulation of enzyme activity and stability for more efficient industrial catalysts.
Protein Engineering Design of proteins with novel functionalities.Creation of advanced biosensors and diagnostic tools.
Polymer Synthesis Component in polymer production.Creation of high-performance materials with increased tensile strength and elasticity.
Biodegradable Materials Precursor for biodegradable polymers.Development of sustainable and eco-friendly materials to reduce environmental impact.

Untapped Biological Activities and Their Fundamental Investigation (e.g., Immunomodulatory Potential)

While the herbicidal and biotechnological applications of this compound are areas of active research, its full biological potential remains largely untapped. Based on the known activities of other amino acids and related peptide structures, there is a strong rationale for investigating its other possible functions, such as immunomodulatory effects.

It is established that various amino acids and synthetic polypeptides can influence the immune system. nih.govnih.gov For instance, certain amino acids can modulate the activation of lymphocytes, a key component of the adaptive immune response. nih.gov Similarly, some antimicrobial peptides have been found to act as modulators of the immune system. Given that this compound is a novel amino acid of microbial origin, it represents a compelling candidate for investigation as a potential immunomodulatory agent. nih.gov Fundamental research in this area could uncover new therapeutic or research applications, exploring how it might influence immune cell function, signaling pathways, or the response to pathogens. Such investigations would open a new frontier for the translational applications of this versatile compound.

Potential ActivityScientific RationaleProposed Investigative ApproachSource(s)
Immunomodulation Other amino acids and polypeptides are known to affect immune cell function, such as lymphocyte activation.In vitro studies on immune cell cultures (e.g., lymphocytes, macrophages) to assess effects on proliferation, cytokine production, and phagocytosis. nih.govnih.gov
Antimicrobial Synergist As a known antibiotic, it could potentially enhance the efficacy of other antimicrobial agents.Combination studies with known antibiotics against a panel of pathogenic bacteria and fungi to screen for synergistic effects. nih.gov

Challenges, Limitations, and Emerging Directions in Homoalanosine Research

Overcoming Methodological Hurdles in Bioactivity Characterization

A primary challenge in Homoalanosine research lies in the comprehensive characterization of its bioactivity. The initial discovery of its herbicidal and antimicrobial effects opens the door to further investigation, but a deeper understanding is often impeded by methodological limitations.

Mechanism-Based Screening: Traditional screening methods often focus on observable outcomes, such as the death of a target organism. A significant hurdle is moving beyond this to understand the specific molecular interactions. The development and application of mechanism-based in vitro screening assays are crucial. annualreviews.org This approach, which might involve enzyme inhibition assays, can provide precise information about this compound's molecular target, a critical step for rational development and optimization. annualreviews.org

Elucidating the Pathological Cascade: Identifying the primary target of a phytotoxin like this compound is only the first step. A greater challenge is to unravel the entire cascade of pathological consequences that result from the initial molecular lesion. researchgate.net This requires detailed physiological and metabolic studies of the affected organism to understand how the initial inhibition leads to the observed systemic effects, such as the inhibition of root and bud growth. researchgate.net

Sensitivity and Selectivity of Assays: The discovery of novel bioactive compounds is often dependent on creative, supersensitive, and highly selective screening procedures. researchgate.net For this compound, this means developing assays that can not only detect its activity at low concentrations but also differentiate its effects from those of other metabolites that may be present in crude extracts from Streptomyces galilaeus. researchgate.netresearchgate.net Improved isolation techniques are also essential to obtain pure compounds for accurate bioactivity assessment. researchgate.net

Research into Target Organism Resistance Mechanisms

The emergence of resistance in target organisms is a major limitation for any bioactive compound. While specific studies on resistance to this compound are not extensively documented, research on analogous antibiotics and phytotoxins provides a framework for anticipating and studying these mechanisms. The development of resistance is a significant concern that could limit the long-term efficacy of this compound as an agrochemical. annualreviews.org

Potential resistance mechanisms in target weeds, insects, or microbes could include:

Target Site Modification: This is a classic resistance mechanism where the target enzyme or protein in the organism undergoes a mutation. researchgate.netnih.gov This change prevents the bioactive compound from binding effectively, rendering it useless without affecting the organism's viability. For example, in the case of other bacterial phytotoxins, the producing organism often possesses a modified, insensitive version of the target enzyme to avoid self-poisoning. researchgate.net Investigating the molecular target of this compound in susceptible organisms and searching for mutations in resistant variants is a key area for research.

Enzymatic Inactivation: Target organisms may evolve enzymes that chemically modify and inactivate the compound. nih.gov Mechanisms such as phosphorylation, glycosylation, or oxidation can alter the structure of this compound, blocking its activity. Identifying such inactivating enzymes would be a significant step in understanding and potentially overcoming resistance.

Active Efflux: Organisms can develop membrane pumps that actively expel the toxic compound from the cell, preventing it from reaching its intracellular target. nih.govnih.gov This mechanism confers broad-spectrum resistance and is a common strategy used by bacteria against antibiotics.

Understanding how target organisms might develop resistance is crucial for the sustainable application of this compound. Research in this area would inform strategies to mitigate resistance, such as using the compound in rotation with other agents or developing formulations that hinder the evolution of resistance.

Interdisciplinary Approaches to this compound Research

The complexity of natural product research necessitates a move away from single-discipline approaches toward integrated, interdisciplinary efforts. nih.govwikipedia.org The study of this compound would benefit immensely from the collaboration of experts across various scientific fields. tekst-dyskurs.euadvantere.org

Chemistry and Biology Synergy: Organic chemists can focus on the total synthesis of this compound and its analogs, which is essential for confirming its structure and for structure-activity relationship (SAR) studies. epri.comresearchgate.net These synthetic compounds can then be evaluated by plant pathologists, entomologists, and microbiologists to assess their biological activity and spectrum.

Genetics and Bioinformatics: The biosynthetic pathway of this compound within Streptomyces is an important area of investigation. Geneticists can identify and characterize the gene cluster responsible for its production. This knowledge could be used to engineer strains for enhanced production or to create novel analogs through mutational biosynthesis. annualreviews.orgresearchgate.net Bioinformaticians can analyze genomic and metabolic data to predict potential targets and resistance mechanisms. nih.gov

Ecology and Agronomy: Ecologists can study the role of this compound in the natural environment, particularly in the competitive interactions between microbes in the soil. researchgate.net Agronomists can conduct field trials to evaluate its efficacy as a bioherbicide or biopesticide under real-world conditions, assessing its impact on non-target organisms and its environmental persistence. google.com

Such an interdisciplinary approach ensures that research moves beyond the limitations of any single field, fostering a holistic understanding of the compound from its molecular basis to its practical application. tekst-dyskurs.eu

Prospective Areas for Academic Exploration and Innovation

The future of this compound research is ripe with possibilities for academic inquiry and technological innovation. Several emerging directions promise to unlock the full potential of this microbial metabolite.

Enhanced Production and Synthesis: A significant area for future research is the optimization of this compound production. This can be achieved through the refinement of fermentation conditions for the producing Streptomyces strains. researchgate.net Furthermore, advances in synthetic biology and metabolic engineering could be applied to increase yields or to produce the compound in more easily managed host organisms. annualreviews.org The chemical synthesis of this compound and its derivatives also remains a promising field, potentially leading to compounds with improved stability or activity. epri.com

Novel Delivery Systems: The efficacy of a bioherbicide can be greatly enhanced by its formulation and delivery method. google.com A prospective area of innovation is the use of novel delivery platforms, such as encapsulation in minicells. google.com This technology could protect the compound from environmental degradation and provide a controlled release, improving its performance and reducing the amount needed for effective weed control.

Exploring Broader Bioactivity: While its herbicidal properties are most noted, the reported antimicrobial and insecticidal activities warrant further investigation. researchgate.netresearchgate.net A broader screening of this compound against a diverse range of plant pathogens, insect pests, and drug-resistant microbes could uncover new applications. researchgate.net

Biorational Design of Analogs: With a clear understanding of its mode of action and structure-activity relationships, researchers can engage in the biorational design of new molecules. By modifying the this compound scaffold, it may be possible to create analogs with enhanced potency, greater selectivity, or a different spectrum of activity, leading to the development of a new generation of microbial-based agrochemicals. epri.comannualreviews.org

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Homoalanosine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis or enzymatic coupling, with purity validation via reverse-phase HPLC (≥95% purity threshold). Characterization should include 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation, alongside mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification. For purity, integrate HPLC peak areas and compare against certified reference standards .

Q. Which spectroscopic techniques are critical for confirming this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and backbone connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., amine, carboxyl), while circular dichroism (CD) can assess conformational stability in solution. Cross-validate findings with X-ray crystallography if crystalline forms are obtainable .

Q. How should a controlled study be designed to evaluate this compound’s enzyme inhibition efficacy?

  • Methodological Answer : Use a dose-response design with purified target enzymes (e.g., aminotransferases) and negative/positive controls. Include kinetic assays (e.g., Michaelis-Menten plots) to determine IC50IC_{50} values. Control for buffer pH, temperature, and cofactor availability. Replicate experiments ≥3 times and apply Student’s t-test or ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s metabolic pathways across different in vitro models?

  • Methodological Answer : Conduct comparative metabolomics using isotopically labeled this compound in each model (e.g., hepatocytes vs. renal cells). Employ LC-MS/MS to track metabolite profiles and quantify pathway flux discrepancies. Use pathway enrichment analysis (e.g., KEGG) to identify model-specific biases, and validate findings with in silico simulations (e.g., COPASI) .

Q. What statistical approaches are recommended for dose-response meta-analysis in this compound toxicity studies?

  • Methodological Answer : Apply random-effects models to account for inter-study variability. Use the Hartung-Knapp-Sidik-Jonkman method for confidence intervals. Assess heterogeneity via I2I^2 statistics and publication bias via funnel plots. For non-linear relationships, consider restricted cubic splines or benchmark dose (BMD) modeling .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s therapeutic mechanisms?

  • Methodological Answer :

  • Feasible : Prioritize assays with accessible tools (e.g., CRISPR-edited cell lines for target validation).
  • Novel : Focus on understudied pathways (e.g., mitochondrial transport mechanisms) using multi-omics integration.
  • Ethical : Use computational models (e.g., molecular docking) to reduce animal testing in early discovery.
  • Relevant : Align with unmet needs (e.g., antibiotic adjuvants for resistant pathogens) .

Q. What strategies address contradictory findings in this compound’s pharmacokinetic (PK) profiles between rodent and primate models?

  • Methodological Answer : Perform allometric scaling to adjust for interspecies differences in clearance rates. Validate using physiologically based pharmacokinetic (PBPK) modeling. Investigulate species-specific protein binding via equilibrium dialysis and correlate with free drug concentrations. Cross-reference with human hepatocyte data to prioritize translational relevance .

Data Presentation & Reproducibility

Q. How should raw data from this compound studies be curated to ensure reproducibility?

  • Methodological Answer : Deposit raw spectra, chromatograms, and kinetic datasets in public repositories (e.g., Zenodo, Figshare). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with standardized metadata. For methods, provide step-by-step protocols on protocols.io , including instrument calibration details and software versions .

Q. What are best practices for visualizing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression curves (e.g., sigmoidal fits in GraphPad Prism) with 95% confidence bands. Annotate plots with EC50/IC50EC_{50}/IC_{50} values and Hill coefficients. Avoid overcrowding by separating datasets into panels or using interactive tools (e.g., Plotly for 3D representations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.